molecular formula C4H4Cl2N2 B1521817 3-Chloropyridazine hydrochloride CAS No. 856847-77-3

3-Chloropyridazine hydrochloride

Cat. No.: B1521817
CAS No.: 856847-77-3
M. Wt: 150.99 g/mol
InChI Key: VYNOESFHQDZAMP-UHFFFAOYSA-N
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Description

3-Chloropyridazine hydrochloride is a chemical compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridazine hydrochloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dichloropyridazine with ammoniacal liquor in acetonitrile at elevated temperatures (around 120°C) for several hours . The reaction mixture is then processed to isolate the desired product through recrystallization and chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Phenols, bases (e.g., sodium hydroxide), and solvents like ethanol.

    Cycloaddition Reactions: Multiple bond dipolarophiles and three-atom component systems (TACS).

Major Products:

    Substitution Reactions: 3-phenoxypyridazines.

    Cycloaddition Reactions:

Scientific Research Applications

3-Chloropyridazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Chloropyridazine hydrochloride stands out due to its specific chlorine substitution, which imparts unique reactivity and biological properties. Its ability to undergo various chemical transformations and form bioactive derivatives makes it a valuable compound in both research and industrial applications.

Biological Activity

3-Chloropyridazine hydrochloride, a compound with the chemical formula C4H4Cl2N2 and CAS number 856847-77-3, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 150.99 g/mol
  • Solubility : Highly soluble in water (1.91 mg/ml) and classified as very soluble.
  • Log P (Partition Coefficient) : Various estimates suggest it has moderate lipophilicity, with values ranging from 0.0 to 1.93, indicating potential for good bioavailability .

Antiproliferative Effects

Research indicates that 3-chloropyridazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study involving bis(3-chloropyridazine-6-hydrazone) complexes demonstrated enhanced efficacy in reversing multidrug resistance (MDR) in tumor cells. These complexes showed varying degrees of interaction with the ABCB1 transporter, which is crucial for drug efflux in resistant cancer cells .

The biological activity of this compound is linked to its ability to interact with biological macromolecules and modulate signaling pathways involved in cell proliferation and survival:

  • Inhibition of P-glycoprotein : The compound has been shown to inhibit the P-glycoprotein transporter, which is often overexpressed in drug-resistant cancer cells, thereby enhancing the cytotoxic effects of chemotherapeutic agents like cisplatin .
  • Coordination Chemistry : The formation of metal complexes with transition metals (e.g., Cu(II), Co(III)) has been explored, revealing that these complexes can significantly enhance the antiproliferative effects compared to the free ligand .

Case Studies

  • Combination Therapy with Cisplatin : A study evaluated the combination of 3-chloropyridazine derivatives with cisplatin in vitro. The results indicated that specific derivatives acted synergistically with cisplatin, leading to improved therapeutic outcomes in resistant cell lines .
  • Electrochemical Behavior : Another investigation assessed the electrochemical properties of pyridazine derivatives, including their corrosion inhibition capabilities on mild steel in acidic environments. The findings suggested that these compounds could serve as effective corrosion inhibitors due to their adsorption properties on metal surfaces .

Data Summary

PropertyValue
Molecular FormulaC4H4Cl2N2
CAS Number856847-77-3
Solubility1.91 mg/ml
Log P0.0 to 1.93
Antiproliferative ActivitySignificant against cancer cells
MDR ReversalYes

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antitumor Activity : The compound demonstrates significant cytotoxicity against several cancer cell lines and shows promise as a lead compound for developing new anticancer therapies.
  • Drug Resistance Modulation : Its ability to reverse MDR mechanisms suggests potential applications in combination therapies for resistant cancers.
  • Metal Complexes : Coordination compounds formed with transition metals enhance biological activity compared to their uncoordinated forms.

Properties

IUPAC Name

3-chloropyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNOESFHQDZAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672340
Record name 3-Chloropyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856847-77-3
Record name 3-Chloropyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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